Filorexant

Übersicht

Beschreibung

Filorexant, also known by its developmental code name MK-6096, is a compound that was under development by Merck for the treatment of insomnia, depression, diabetic neuropathy, and migraine . It functions as a dual antagonist of the orexin OX1 and OX2 receptors, which are involved in the regulation of sleep and wakefulness .

Vorbereitungsmethoden

Die Synthese von Filorexant umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer umfassen.

Einführung der Fluorpyridinylgruppe:

Kopplungsreaktionen: Der letzte Schritt beinhaltet die Kopplung der synthetisierten Zwischenprodukte, um this compound zu bilden.

Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Syntheserouten umfassen, wobei die Reinheit und Ausbeute des Endprodukts sichergestellt wird. Dies würde eine Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Einsatz von Katalysatoren, erfordern.

Analyse Chemischer Reaktionen

Filorexant durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere am Piperidinring, unterliegen, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch sie in einen Alkohol umgewandelt wird.

Substitution: Die Fluorpyridinylgruppe kann nukleophile Substitutionsreaktionen unterliegen, bei denen das Fluoratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen N-Oxide, Alkohole und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Treatment of Insomnia

The primary application of filorexant is in the treatment of insomnia. Several key studies have evaluated its efficacy:

- Phase II Dose-Ranging Study : A pivotal study involved 324 patients with insomnia who received varying doses of this compound (2.5 mg, 5 mg, 10 mg, and 20 mg) over a four-week period. The results indicated significant improvements in sleep efficiency and reductions in wakefulness after sleep onset compared to placebo .

- Proof-of-Concept Trial : This trial assessed the safety and efficacy of a 10 mg dose of this compound. Although the primary endpoint related to depression showed no significant difference from placebo, secondary measures indicated that this compound could still offer benefits in sleep quality .

Sleep Architecture Modulation

This compound has been shown to alter sleep architecture positively:

- In preclinical studies, it increased both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep significantly .

- Clinical trials demonstrated that this compound improved sleep onset latency and total sleep time, indicating its effectiveness in enhancing overall sleep quality .

Safety and Tolerability

This compound has generally been well tolerated across various studies. Common adverse effects include somnolence and mild sedation, particularly at higher doses (above 10 mg) . Serious adverse events were rare and not directly attributed to the drug.

Comparative Efficacy

A comparative analysis of this compound against other treatments for insomnia reveals its unique profile:

- Unlike traditional benzodiazepines that may lead to dependency and residual effects, this compound offers a lower incidence of next-day residual effects due to its shorter half-life (approximately 3 to 6 hours) .

- Its mechanism as an orexin receptor antagonist provides a novel approach compared to other sedatives.

Summary of Clinical Findings

Wirkmechanismus

Filorexant exerts its effects by binding to and inhibiting the activity of orexin OX1 and OX2 receptors. These receptors are involved in the regulation of the sleep-wake cycle. By antagonizing these receptors, this compound promotes sleep and reduces wakefulness . The molecular targets of this compound include the orexin receptors, and the pathways involved are those related to the regulation of sleep and arousal .

Vergleich Mit ähnlichen Verbindungen

Filorexant ähnelt anderen Orexinrezeptor-Antagonisten, wie zum Beispiel:

Die Einzigartigkeit von this compound liegt in seiner relativ kurzen Eliminationshalbwertszeit von 3 bis 6 Stunden, was im Vergleich zu anderen Verbindungen das Risiko einer Schläfrigkeit am nächsten Tag verringern kann .

Biologische Aktivität

Filorexant, also known as MK-6096, is a dual orexin receptor antagonist (DORA) that has garnered attention for its potential therapeutic applications in sleep disorders and mood regulation. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical trial findings, and implications for treatment.

This compound selectively antagonizes orexin receptors (OX1R and OX2R), which play a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound promotes sleep and reduces wakefulness, making it a candidate for treating insomnia and related conditions .

Pharmacokinetics

This compound has a short half-life of approximately 3 to 6 hours, allowing for rapid onset of action and reduced next-day residual effects compared to other sleep medications . Its pharmacokinetic profile indicates higher bioavailability and faster receptor binding compared to other DORAs like almorexant .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively increases non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in animal models. For instance, administration of 100 mg/kg in mice resulted in a significant increase in NREM (+58.9%) and REM sleep (+122.2%) over a four-hour observation period . In male beagle dogs, a lower dose of 3 mg/kg also showed reduced wake time and enhanced sleep stages .

Insomnia Treatment

A Phase II dose-ranging study evaluated the efficacy of this compound in treating primary insomnia. The study included 324 patients who received doses of 2.5 mg, 5 mg, 10 mg, or 20 mg. Results indicated that all doses significantly improved sleep efficiency compared to placebo, with the higher doses (10 mg and 20 mg) showing enhanced effects on sleep onset latency .

| Dose (mg) | Sleep Efficiency Improvement (%) | Wake After Sleep Onset (WASO) Reduction (minutes) |

|---|---|---|

| 2.5 | Significant vs. placebo | Significant vs. placebo |

| 5 | Significant vs. placebo | Significant vs. placebo |

| 10 | Significant vs. placebo | Significant vs. placebo |

| 20 | Significant vs. placebo | Significant vs. placebo |

Major Depressive Disorder

This compound was also investigated as an adjunct treatment for patients with major depressive disorder (MDD). A proof-of-concept trial found no significant difference in depression scores between this compound and placebo groups after six weeks of treatment . Despite initial hypotheses suggesting potential benefits due to the involvement of orexin pathways in mood regulation, the results indicated that this compound did not significantly alleviate depressive symptoms.

| Treatment Group | Change in MADRS Score (Week 6) | Remission Rate (%) |

|---|---|---|

| This compound | -0.7 | 21.4 |

| Placebo | -0.7 | 9.8 |

Safety Profile

This compound was generally well tolerated across studies, with common adverse events including somnolence and headache . The incidence of serious adverse events was low, indicating a favorable safety profile for short-term use.

Eigenschaften

IUPAC Name |

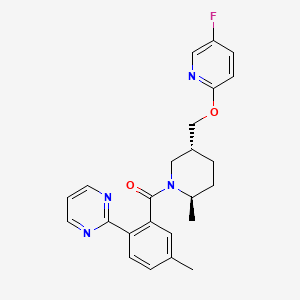

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDWHQSDBWQLH-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148764 | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088991-73-4 | |

| Record name | MK 6096 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filorexant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.